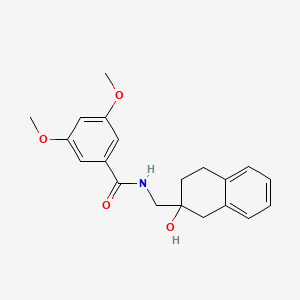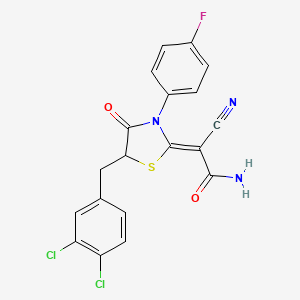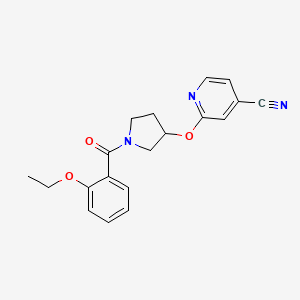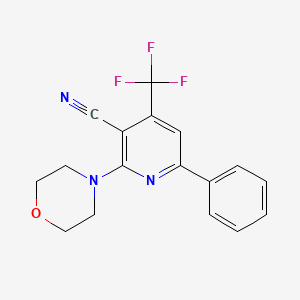
N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide, also known as MOPEP, is a novel psychoactive compound that belongs to the class of phenethylamines. It was first synthesized in 2011 by a team of researchers led by David E. Nichols at Purdue University. MOPEP is a potent agonist of the serotonin 5-HT2A receptor and has been shown to induce psychedelic effects in animal models.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
- Synthesis of Di- and Mono-Oxalamides : A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, demonstrating a high yield and operational simplicity. This method opens new avenues for the synthesis of anthranilic acid derivatives and oxalamides, showcasing the versatility of compounds similar to N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide in chemical synthesis (Mamedov et al., 2016).
Material Science and Photophysics
- Polymer Modification : Research on cationic polymers that can switch to a zwitterionic form upon light irradiation has implications for the design of novel materials. These polymers have applications in DNA condensation and release, as well as altering antibacterial activity, indicating the potential use of oxalamide derivatives in creating responsive materials (Sobolčiak et al., 2013).
Photodynamic Therapy
- Photosensitizer Development : The synthesis and characterization of new compounds with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, have been explored for their use in photodynamic therapy. These findings suggest that derivatives of oxalamide could be potential candidates for cancer treatment in photodynamic therapy, emphasizing the importance of structural modification to enhance therapeutic efficacy (Pişkin et al., 2020).
Organic Electronics
- Organic Semiconductor Doping : The synthesis of 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide and its application as a strong n-type dopant for fullerene C(60) demonstrate the role of oxalamide derivatives in the field of organic electronics. This work highlights the high conductivity achieved and the air stability of the materials, promising for organic electronic devices (Wei et al., 2012).
Catalysis
- Copper-Catalyzed Reactions : The development of copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides using oxalamide derivatives demonstrates their potential in facilitating efficient and high-yielding synthesis processes. These advancements in catalysis research underscore the utility of oxalamide derivatives in creating more efficient and sustainable chemical reactions (De et al., 2017).
Eigenschaften
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-7-3-5-13(11-15)9-10-19-17(21)18(22)20-14-6-4-8-16(12-14)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBCMQZSZWGDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2732110.png)


![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2732117.png)
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732119.png)
![2-(4-Methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one](/img/structure/B2732121.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2732122.png)

![3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2732124.png)




